molecular formula C7H6ClF2NO B1404653 2-Chloro-4-(difluoromethyl)-6-methoxypyridine CAS No. 1446786-33-9

2-Chloro-4-(difluoromethyl)-6-methoxypyridine

Cat. No. B1404653
CAS RN: 1446786-33-9
M. Wt: 193.58 g/mol
InChI Key: OGQWFFZVEULYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(difluoromethyl)-6-methoxypyridine” is a chemical compound. It is part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Understanding Pyridine Derivatives in Research

Pyridine derivatives, such as 2-Chloro-4-(difluoromethyl)-6-methoxypyridine, are of significant interest in scientific research due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. These compounds can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Role in Organic Synthesis

In organic synthesis, pyridine derivatives are often utilized as building blocks for constructing complex molecules. Their chemical structure allows for selective functionalization, enabling the synthesis of a wide range of compounds with diverse biological activities. For instance, the introduction of halogens and methoxy groups into the pyridine ring can significantly alter the compound's reactivity, making it a versatile reagent in cross-coupling reactions (Santos, 2002).

Applications in Medicinal Chemistry

In medicinal chemistry, pyridine derivatives are explored for their pharmacological properties. These compounds have been studied as potential therapeutic agents for various diseases, including cancer, cardiovascular disorders, and infectious diseases. Their structural diversity enables the modulation of biological targets, leading to the development of novel drugs with improved efficacy and safety profiles (Miyamoto et al., 2014).

Material Science and Environmental Applications

Pyridine derivatives also find applications in material science, particularly in the development of organic electronic materials and sensors. Their electronic properties can be finely tuned by modifying the substituents on the pyridine ring, making them suitable for applications in OLEDs, organic photovoltaics, and chemical sensors (Aurbach et al., 2007).

Additionally, pyridine derivatives play a role in environmental science, particularly in the degradation of pollutants. Their reactivity can be harnessed in catalytic processes to break down toxic compounds in water and soil, contributing to environmental remediation efforts (Goodwin et al., 2018).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c1-12-6-3-4(7(9)10)2-5(8)11-6/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQWFFZVEULYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(difluoromethyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(difluoromethyl)-6-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(difluoromethyl)-6-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(difluoromethyl)-6-methoxypyridine
Reactant of Route 5
2-Chloro-4-(difluoromethyl)-6-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(difluoromethyl)-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.